3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide
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Overview
Description
3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features a unique combination of adamantane, indole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Indole Derivative Preparation: The indole moiety is prepared by functionalizing indole at the 3-position with an ethyl group.
Coupling Reaction: The adamantyl intermediate is then coupled with the indole derivative using a suitable coupling reagent, such as a carbodiimide, to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy group under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of adamantane and indole derivatives on biological systems.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds in biological pathways.
Industrial Applications: Potential use in the development of new materials with specific properties derived from its unique structure.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to cross biological membranes, while the indole and benzamide groups can interact with active sites of enzymes or binding pockets of receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone: Another indole derivative with different functional groups.
2-substituted-3-(1H-indol-3-yl)isoindolin-1-one: A compound with a similar indole moiety but different overall structure.
Uniqueness
3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for studying the effects of adamantane derivatives in various applications.
Properties
Molecular Formula |
C28H32N2O2 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C28H32N2O2/c1-32-26-7-6-21(13-24(26)28-14-18-10-19(15-28)12-20(11-18)16-28)27(31)29-9-8-22-17-30-25-5-3-2-4-23(22)25/h2-7,13,17-20,30H,8-12,14-16H2,1H3,(H,29,31) |
InChI Key |
WBBQWOQVHLJPNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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